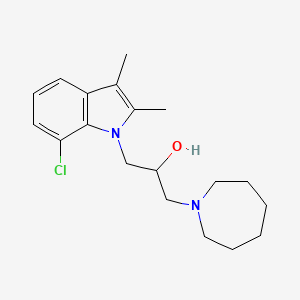

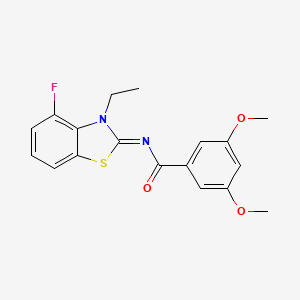

![molecular formula C20H17N3O2 B2610609 2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide CAS No. 107634-85-5](/img/structure/B2610609.png)

2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

説明

Synthesis Analysis

The synthesis of similar compounds involves the use of donor-π-acceptor fluorophores . The InCl3 mediated heteroarylation of indoles and their further derivatization through the Pd (II)-catalyzed CH activation strategy has been used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The absorption of these compounds in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of organic small molecules incorporated with electron donor (D) and acceptor (A) by a linearly connected π-spacer . These compounds have large electric dipoles in the excited states which also enhance intramolecular charge transfer (ICT) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include high fluorescence quantum yield and good thermal stability . They also exhibit special patterns in optical and electrical properties .科学的研究の応用

Indoles and Their Derivatives in Hepatic Protection

Indoles, including indole-3-carbinol (I3C) and its derivatives, show pleiotropic protective effects on chronic liver injuries such as viral hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma. These compounds regulate transcriptional factors and signaling pathways, alleviate oxidative stress, inhibit DNA synthesis, and modulate enzymes related to viral replication and substance metabolism, thereby providing comprehensive liver protection through various mechanisms (Wang et al., 2016).

Indole Synthesis and Its Implications

The synthesis of indoles, a key structural component in many pharmacologically active compounds, is of great interest. New methods for indole synthesis have been developed, providing a framework for the classification of all indole syntheses, which facilitates the discovery of new drugs and understanding of indole's role in pharmacology (Taber & Tirunahari, 2011).

Indoles in Chemoprotection

Indoles, particularly I3C and its major derivatives, are reviewed for their roles in chemoprotection, particularly against cancers of the breast and prostate. This review critically examines whether I3C acts directly or serves as a precursor to other biologically active compounds, suggesting that due to its rapid conversion into other forms, such as diindolylmethane (DIM), I3C itself may not be directly responsible for biological responses (Bradlow, 2008).

Antiviral Agents Based on Indole Scaffolds

This review highlights the significance of indole derivatives in antiviral drug development, showcasing their unique property to mimic peptides and bind to enzymes. Indole-containing compounds have shown efficacy against a range of viral diseases, indicating their potential as novel therapeutic agents with diverse mechanisms of action (Zhang, Chen, & Yang, 2014).

将来の方向性

特性

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(16-12-23-18-8-4-2-6-15(16)18)20(25)21-10-9-13-11-22-17-7-3-1-5-14(13)17/h1-8,11-12,22-23H,9-10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMAPSVVTDUGNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328391 | |

| Record name | 2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

CAS RN |

107634-85-5 | |

| Record name | 2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

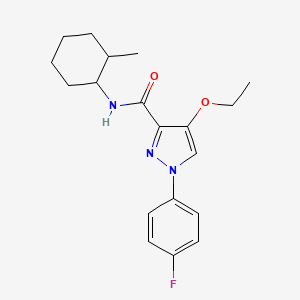

![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)

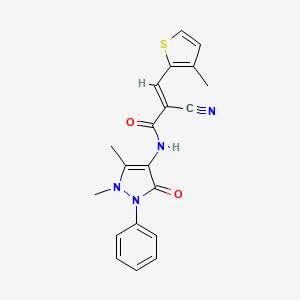

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)

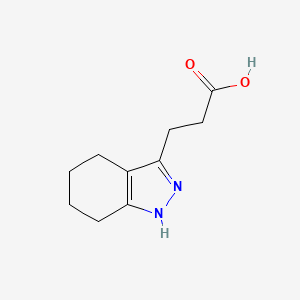

![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2610545.png)

acetate](/img/structure/B2610547.png)